![molecular formula C₁₁H₂₂N₆O₄S₂ B1147564 1,1'-N-[Methylenebis(sulphanediylethylene)]bis(N'-methyl-2-nitroethene-1,1-diamine CAS No. 1331637-48-9](/img/no-structure.png)
1,1'-N-[Methylenebis(sulphanediylethylene)]bis(N'-methyl-2-nitroethene-1,1-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-N-[Methylenebis(sulphanediylethylene)]bis(N’-methyl-2-nitroethene-1,1-diamine) is a chemical compound with the molecular formula C11H22N6O4S2 and a molecular weight of 366.46 . It is also known as Ranitidine EP Impurity J and is an impurity of Ranitidine .
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 572.6±50.0 °C and a predicted density of 1.282±0.06 g/cm3 . It is a solid with an off-white to beige color . It has a predicted pKa of 2.67±0.70 . It is slightly soluble in DMSO when heated and very slightly soluble in methanol .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
This compound is used as a Pharmaceutical Secondary Standard and a Certified Reference Material . It is used in quality control and method development for qualitative and quantitative analyses in pharmaceutical research .
Impurity Analysis
As an impurity of Ranitidine, it is used in the analysis of impurities in pharmaceutical products . It helps ensure the purity and safety of the final product.
Calibration
This compound serves as a Certified Reference Material (CRM) . CRMs are used in the calibration of instruments, validation of methods, and assuring the traceability of results.
Heterocyclic Compound Synthesis
The chemical framework of this compound and its analogs serve as key intermediates in the synthesis of heterocyclic compounds. These are crucial in pharmaceuticals and agrochemicals.
Quality Control Testing
It is used in quality control testing of food and beverages . This helps ensure the safety and quality of these products.
Storage and Stability Studies
Given its specific storage requirements (2-8°C) , this compound could be used in studies related to the stability of pharmaceutical substances under various storage conditions.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for '1,1'-N-[Methylenebis(sulphanediylethylene)]bis(N'-methyl-2-nitroethene-1,1-diamine' involves the reaction of N-methyl-2-nitroethene-1,1-diamine with methylenebis(sulphanediylethylene) in the presence of a suitable catalyst.", "Starting Materials": [ "N-methyl-2-nitroethene-1,1-diamine", "Methylenebis(sulphanediylethylene)", "Catalyst" ], "Reaction": [ "Mix N-methyl-2-nitroethene-1,1-diamine and methylenebis(sulphanediylethylene) in a suitable solvent", "Add the catalyst to the mixture", "Heat the mixture under reflux for a suitable period of time", "Cool the mixture and filter the precipitate", "Wash the precipitate with a suitable solvent", "Dry the product under vacuum" ] } | |
CAS-Nummer |
1331637-48-9 |
Molekularformel |
C₁₁H₂₂N₆O₄S₂ |
Molekulargewicht |
366.46 |
Synonyme |
Ranitidine EP Impurity J; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



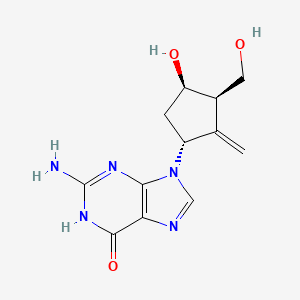
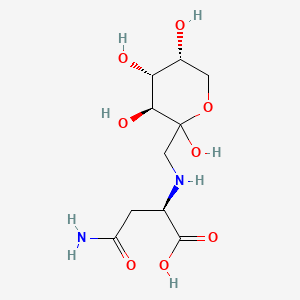
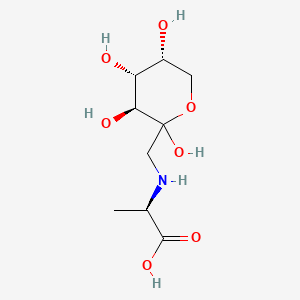
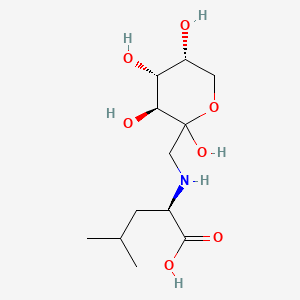
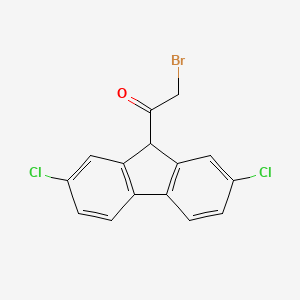
![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide](/img/structure/B1147493.png)
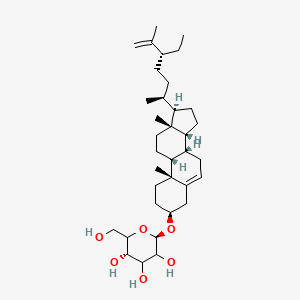
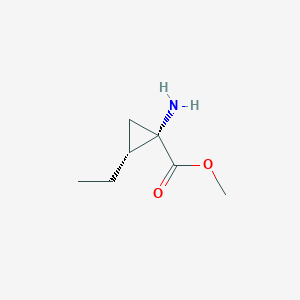

![(2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1147503.png)